molecular formula C11H21NO2 B2831195 1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol CAS No. 1394684-38-8

1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol

Cat. No.: B2831195
CAS No.: 1394684-38-8
M. Wt: 199.294
InChI Key: PVSLVVNIAKTOEA-UHFFFAOYSA-N
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Description

1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol is a chemical compound characterized by a cyclobutanol core structure substituted with a 2,6-dimethylmorpholin-4-ylmethyl group

Scientific Research Applications

1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol typically involves the reaction of cyclobutanone with 2,6-dimethylmorpholine in the presence of a suitable reducing agent. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Thionyl chloride, phosphorus tribromide

Major Products Formed:

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Alkanes, alcohols

    Substitution Products: Halides, esters

Mechanism of Action

The mechanism of action of 1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclohexan-1-amine
  • 2-(2,6-Dimethylmorpholin-4-yl)ethanamine

Comparison: 1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol is unique due to its cyclobutanol core structure, which imparts distinct chemical and physical properties compared to similar compounds with cyclohexane or ethanamine cores

Properties

IUPAC Name

1-[(2,6-dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-9-6-12(7-10(2)14-9)8-11(13)4-3-5-11/h9-10,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSLVVNIAKTOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2(CCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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